Journal Name:Journal of Materials Chemistry C
Journal ISSN:2050-7526
IF:8.067
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-c/
Year of Origin:0
Publisher:
Number of Articles Per Year:1443
Publishing Cycle:
OA or Not:Not
A supercapacitive all-inorganic nano metal–oxide complex: a 180° super-bendable asymmetric energy storage device†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02677A
Fabricating energy storage devices in different paradigms makes them more relevant from an application point of view. Flexible supercapacitors with great specific capacitance retention with maximum possible bending angles and high specific capacitance, make flexible supercapacitor devices more suitable for real-life applications. A complementary pair of redox-active oxides, namely WO3 and Co3O4, has been chosen here to study their charge storage abilities by incorporating them into a solid-state flexible device. Both the electrodes obtained using the electrodeposition method showed excellent porous morphology bearing nano-structured pores and flakes, confirmed using electron microscopy, X-ray diffraction and Raman spectroscopy. The electrochemical studies of the individual electrodes in a neutral electrolytic solution showed high-performance pseudocapacitive properties with 22.5 mF cm−2, and 33 mF cm−2 specific capacity of WO3 and Co3O4 electrodes, respectively. Individual electrodes also show an excellent complementary redox nature. Next, a solid-state flexible device was fabricated by sandwiching the two individual electrodes, which were then tested for performance parameters of charge storage capabilities. High values of specific capacitance (66.5 mF cm−2), energy density (16 μW h cm−2), power density (4 mW cm−2), and coulombic efficiency portray the device's superior pseudocapacitive performance. Besides, the flexible nature of the device was checked by testing its performance at various bending angles giving 100% capacitance retention at various bending angles, thus confirming that the device can work excellently well even in a 180° bent state.
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The role of terminal coordinated amides in a series of Ca-tatb frameworks: pore size regulation and fluorescence sensing tunability†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03053A
Pore size tunability is of great importance to porous materials with applications in sieving adsorption, barrier separation, stereospecific catalysis, and so forth. In this work, we present three calcium based metal organic frameworks (Ca-MOFs) with tunable pore sizes. The title Ca-MOFs of [Ca6(tatb)4(H2O)(amide)4] (H3tatb = 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid, amide = dimethylformamide (DMF) for 1, dimethylacetamide (DMA) for 2, and formyldiethylamine (DEF) for 3, respectively) featuring three dimensional (3D) structures were constructed from inorganic 1D rod-like secondary building units (SBUs) of [Ca(COO)4(amide)]n and the organic linker of H3tatb. Interestingly, by altering the terminal coordinated amides with alkyl groups extended into the 1D pores, the pore sizes of title compounds could be finely regulated. As a result, these compounds exhibited pore size dependent fluorescence sensing behavior towards trinitrophenol (TNP), a classic explosive molecule. Different from that in previous studies, this work strategically employs terminal coordinated amides, which typically get removed to create porosity, to tune the pore sizes of the resultant Ca-MOFs, providing a convenient way to modify the pore structures of porous materials.
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Crystalline morphology formation in phase-field simulations of binary mixtures†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03047D
Understanding the morphology formation process of solution-cast photoactive layers (PALs) is crucial to derive design rules for optimized and reliable third-generation solar cell fabrication. For this purpose, a Phase-Field (PF) computational framework dedicated to the simulation of PAL processing has recently been developed. In this study focused on non-evaporating, crystallizing binary mixtures, distinct crystalline morphology formation pathways are characterized by a systematic exploration of the model's parameter space. It is identified how, depending on material properties, regular, dilution-enhanced, diffusion-limited and demixing-assisted crystallization can take place, and which associated structures then arise. A comprehensive description of the thermodynamic and kinetic mechanisms that respectively drive these separate crystallization modes is provided. Finally, comparisons with experimental results reported in the literature highlight the promising potential of PF simulations to support the determination of process–structure relationships for improved PAL production.
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Piezochromism and anomalous near-infrared luminescence evolution of BaCuSi4O10 and BaCuSi2O6via pressure-induced phase transition†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02915H
The inorganic pigments BaCuSi4O10 (Han blue) and BaCuSi2O6 (Han purple) possess a bright hue in a square-plane [CuO4]6− chromophore, which also gives intense and broad emission in the near-infrared (NIR) region. In this paper, we utilize the pressure technique to explore the evolution of the color and the NIR luminescence from the crystal-field of the [CuO4]6− chromophore in BaCuSi4O10 and BaCuSi2O6. The absorption and NIR emission spectra of BaCuSi4O10 show sudden changes at the phase transition points (∼3 GPa and 15 GPa), where the square coordination of Cu2+ evolves into over-bonded and then tetrahedra, along with the space group alternation from P4/ncc to P4212 and finally to P21212. In contrast, the NIR emission from BaCuSi2O6 weakens constantly upon compression up to 15 GPa, accompanied by piezochromism from blue to green, which aligns with the transformation of Cu2+ coordination from square-planar to tetrahedron. Our study contributes to the understanding of the behavior of these ancient pigments under extreme conditions and further offers insights into the regulation of photophysical properties through pressure-driven Cu2+ crystal fields.
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Excellent sodium ion conductivity and air stability of manganese-substituted Na3SbS4 solid electrolytes
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02430J
Solid electrolytes are promising candidates for addressing energy and environmental problems due to their excellent electrical conductivity and extremely high safety. To date, only a few alternative materials can meet the high ionic conductivity requirements of at least ≥1 mS cm−1 when using nontoxic and economical elements. For the first time, we report an Mn-doped sodium sulfide ion conductor Na3.24Mn0.08Sb0.92S4 that shows a maximum conductivity of 2.05 × 10−3 S cm−1 at 25 °C. In its sulfide superionic conductor structure, the antimony in the SbS43− cell is replaced with manganese with a low valence state, maintaining a good transport pathway and accelerating ion transport. This electrolyte exhibits good air stability in a humid environment and minimal H2S release. Moreover, its ionic conductivity is almost unchanged after the conductor is stored at room temperature for many days, which is crucial for promoting the development of sodium ion solid electrolytes. The stability of the conductor and sodium metal has also been evaluated, further studying its potential for practical applications.
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A complete explanation of the plasmonic colours of gold nanoparticles and of the bichromatic effect†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02669H
Gold nanoparticles (AuNPS) are known for their ruby-red colour related to their localized plasmon resonance and could be used for creating a new type of colour pigment. Moreover, the colour varies if the nanoparticle suspension is observed in transmission or diffuse reflectance spectra. We have systematically studied this two-colour effect, called the bichromatic effect, for twelve samples of nanoparticles in water with increasing diameters from 16 to 108 nm. The transmission and diffuse reflectance spectra were recorded and compared to an analytical model based on the scattering cross sections calculated using the Mie theory. We have also calculated and represented the colours within the CIE colour diagram. This approach provides a very efficient way for predicting the colouring power of plasmonic pigments when AuNPs are embedded in a material. It stresses that spherical gold nanoparticles may exhibit a good bichromatic effect when their diameter is between 70 and 90 nm.
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Increasing the wettability and reducing excess PbI2 using diamine hydrobromides with different lengths at the buried interface of the 3D perovskite film†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03434H
In p–i–n type lead halide perovskite solar cells (PSCs), the poor wettability of the perovskite solution on the typically used hole transport layer, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), is detrimental to obtaining high quality perovskite films. Moreover, the formation of excess lead iodide (PbI2) deteriorates the device stability. Herein, by introducing diamine hydrobromides with different lengths on the PTAA layer, its wettability is greatly increased, leading to a more uniform perovskite film and reduced trap density. Moreover, diamine hydrobromide can reduce excess PbI2. Density functional theory (DFT) calculations further prove the strong interaction between diamine hydrobromides and PbI2; diamine hydrobromides with different lengths present different binding energies with PbI2. Among them, hexanediamine hydrobromate (HDADBr) has the lowest binding energy with PbI2 and enables the least traps formed in the device. Moreover, HDADBr also has the weakest interaction with the I−-rich perovskite surface, and the distribution of the I density of states is expanded, which is more conducive to the diffusion of charge carriers. The best-performing PSC is achieved when HDADBr is used, which exhibits an improved power conversion efficiency (PCE) of 20.22% from 18.41% of the control device. The device stability is also notably improved; the PCE of the unencapsulated PSC remains at 90% of the initial value after 400 h of degradation.
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Moderate temperature sulfurization and selenization of highly stable metal oxides: an opportunity for chalcogenide perovskites†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02716C
Oxide perovskites would provide a convenient precursor for the synthesis of chalcogenide perovskites. However, the stability of oxide perovskites means that there is no driving force for sulfurization or selenization with conventional chalcogen sources. In this work, we show that sulfurization and selenization of highly stable early transition metal oxides are possible by heating in the presence of HfH2 and S or Se, thereby creating HfS3 or HfSe3 as an oxygen sink and producing an oxygen shuttle in the form of H2O/H2S or H2O/H2Se. The conversion of ZrO2 into ZrS3 or ZrSe3 is supported with thermodynamic calculations and demonstrated experimentally as a proof-of-concept. Subsequently, we demonstrate that BaZrO3 can be converted to BaZrS3 at 575 °C, several hundred degrees below previous methods relying on conventional sulfur sources.
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Hydrogen-bonding engineering in a 3D cyano-bridged double-perovskite ferroelastic greatly improves the phase-transition temperature†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02893C
Three-dimensional (3D) cyano-bridged double perovskites have attracted increasing attention in recent years for their potential applications in optoelectronic materials, such as dielectric and nonlinear optical switches, and ferroelectrics. However, due to the restricted dimensions of inorganic cavities and the weak intramolecular interactions, designing and developing 3D cyano-bridged double perovskites with excellent performances is a long-term challenge. Herein, we present two new 3D cyano-bridged double-perovskite ferroelastics, (HOCH2CH2NH3)2[KFe(CN)6] (1) and (CH3CH2NH3)2[KFe(CN)6] (2), to demonstrate a simple design principle of hydrogen-bonding engineering for obtaining 3D cyano-bridged double perovskites with a high phase-transition temperature (Tc) and high-performance dielectric switching. The introduction of hydroxyl groups causes minimal disturbance to the 3D [KFe(CN)6]2− framework, and thus, both 1 and 2 undergo the same paraelastic-to-ferroelastic phase transition with the Aizu notation of mmF2/m. The difference is that compared with the parent compound 2, the cations containing hydroxyl groups in 1 not only form hydrogen-bonding interactions with the [KFe(CN)6]2− framework but also form an unprecedented 1D hydrogen-bond chain with surrounding cations along the crystallographic b-axis, which effectively raises the rotational energy barrier of the cations, thereby increasing the Tc from 288 K (2) to 376 K (1). Moreover, the introduction of the hydroxyl group increases the molecular dipole, leading to a large dielectric-switching effect, with a variation in the dielectric constant (Δε′) of up to 45 at 1 MHz, far exceeding those of reported 3D cyano analogues. We believe that this work will open an avenue for designing high-performance 3D perovskite materials.
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Small twist, big miracle—recent progress in the fabrication of twisted 2D materials
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02660D
The concept of the “twist angle” has garnered significant attention from researchers, due to its compelling association with the occurrence of intriguing physical phenomena in two-dimensional (2D) materials. In particular, since the discovery of unconventional superconductivity in twisted bilayer graphene (tBLG) in 2018, extensive theoretical and experimental research has been carried out on twisted 2D materials, including twisted TMDs, twisted BP, twisted hBN and so on, opening up a new field of twistonics. Although research on the condensed matter physics of twisted 2D materials has received considerable attention, controllable preparation of 2D materials, especially precise control over the twist angle, is still in its infancy. This review aims to summarize the cutting-edge advances in the fabrication of twisted 2D materials, providing a comprehensive understanding of this new field. First, several common strategies for producing tBLG are presented, and the advantages and disadvantages of each method are also elaborated. Then, the synthesis of tTMDs through one-step growth and two-step growth is described. Besides, other twisted 2D materials mainly in the theoretical stage are introduced. Furthermore, the potential formation mechanism of the twist angle is also briefly explained. Finally, the current challenges and future perspectives for controllable preparation of twisted 2D materials with the desired angles are outlined. We hope to bring some new insights and inspiration to those in the field of twisted 2D materials preparation.
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Dual host–guest interaction-mediated photoswitchable fluorescent supramolecular polymers for anti-counterfeiting and encryption†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03322H
Supramolecular photoswitchable polymers are widely considered for potential applications in the development of anti-counterfeiting labels and information encryption owing to their advantages of easy functionalization, simple preparation, high brightness, and excellent photoswitchable characteristics. In this study, we describe photoswitchable fluorescent supramolecular polymers (PFSPs) prepared through two independent host–guest interactions (adamantane and β-cyclodextrin, cyanogroup and pillar[5]arene). Based on the fluorescence resonance energy transfer (FRET) principle, AIE-based dyes (NC-DSA-CN) with green fluorescence emission and spiropyran-linked β-cyclodextrin (CDSP) were utilized to create light-induced FRET systems. NC-DSA-CN was fixed through supramolecular interaction to prevent intramolecular rotation, resulting in excellent fluorescence properties in both the solution and the solid state. In this system, when the donor/acceptor ratio was up to 150 : 1, the FRET efficiency was 89.2%, and PFSPs showed superior photoswitchable performance, including fast photo-responsibility and prominent photo-reversibility. Thanks to their AIE and photoswitchable properties, PFSPs were successfully applied in the construction of information encryption and anti-counterfeiting systems.
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2023 Journal of Materials Chemistry Lectureship winner: Dr Jovana Milić, University of Fribourg, Switzerland
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90228E
Learn more about our 2023 Journal of Materials Chemistry Lectureship recipient.
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2023 Journal of Materials Chemistry Lectureship runners-up: Dr Kwabena Bediako, University of California, Berkeley, USA and Dr Laure Biniek, Institut Charles Sadron, CNRS – Strasbourg, France
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90229C
Learn more about our 2023 Journal of Materials Chemistry Lectureship runners-up.
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Strong and tough conductive PVA hydrogels based on the synergistic effect of acetic acid induction and salting-out for flexible solid-state supercapacitors†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02870D
Practical applications usually require solid conductive hydrogels with outstanding mechanical stability for flexible energy storage devices. Herein, a synergistic strategy of acetic acid induction and salting-out is proposed to achieve strong and tough conductive poly(vinyl alcohol) (PVA) hydrogels for flexible solid-state supercapacitors. Acetic acid introduced into the PVA/dimethyl sulfoxide (DMSO) system robbed the hydrogen bonding sites of DMSO bound to the hydroxyl groups of PVA, further encouraging the restoration of intra/inter-chain hydrogen bonds of PVA to form an organic pre-gel. Immersion of the PVA pre-gel in salt solution triggers the salting-out process coupled with solvent exchange, facilitating the structural microdomain densification and homogenization, forming a densely cross-linking network and endowing the synergistic PVA hydrogel with splendid mechanical capabilities (strength of 9.06 MPa, 1763% fracture elongation, and toughness of 85.8 MJ m−3). Attributed to the incorporation of ions, the synergistic PVA hydrogel attains satisfactory ionic conductivity (18.02 mS cm−1). The assembled supercapacitor based on synergistic PVA hydrogels and carbon cloth/polyaniline composite electrodes delivers a prominent areal-specific capacitance of 73.13 mF cm−2 at 0.5 mA cm−2 and can achieve stable output even under deformation. A practical and efficient avenue for constructing strong tough conductive hydrogels is developed in this work, which has great potential for use in energy storage devices.
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Contents list
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90247A
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Inside front cover
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90246C
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White light emitting diodes with a high colour rendering index of 98.3 using blue emissive carbon dots†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02297H
Fluorescent carbon dots (CDs) have become important materials for white light emitting diodes (WLEDs) due to their high stability, low cost and environmentally friendly nature. Here, blue carbon dots (B-CDs) were successfully prepared by a one-step hydrothermal method using theophylline and NaOH as raw materials. B-CDs were compounded with polyacrylamide (PAM), starch and chitosan (CTS) to make bright B-CD-based phosphors, respectively. Three different matrixes of B-CD-based phosphors were used to prepare WLEDs under UV chip excitation. The results show that the WLED prepared with the B-CDs/PAM phosphor exhibits the best performance. Compared to B-CDs, the fluorescence emission of the B-CDs/PAM phosphor is significantly enhanced and the quantum yield increases from 5.06% to 78.50% due to the inhibition of the non-radiative leap process by the matrix. The prepared WLED exhibits white light with colour coordinates of (0.3338, 0.3466), a correlated colour temperature (CCT) of 5442 K and a colour rendering index (CRI) of 98.3. Such a high CRI fully reflects the true colour of the object and has great potential for indoor lighting devices to protect the human eye and relieve eye strain.
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Front cover
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90245E
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Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90255B
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Applications of hot-exciton anthracene and imidazole derivatives in integrated organic blue-emitting diodes and ultraviolet photodetectors†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02945J
We prepared four emitters using 1,2-diphenyl-1H-phenanthro [9,10-d]imidazole (PPI) as the chromophore unit, anthracene as the bridge and 1-naphthyl, 2-naphthyl, benzene and phenylcarbazole as peripheral groups, namely PPIAn1N, PPIAn2N, PPIAnp and PPIAnCz, and used them in integrated organic light-emitting diodes (OLEDs) and ultraviolet organic photodetectors(UVOPDs). All these four molecules exhibit hybridized local and charge transfer (HLCT) excited states with maximum emission peaks at ∼433, 448, 446 and 450 nm in the film state, respectively. The non-doped OLED based on PPIAn2N exhibits excellent performances with a deep-blue emission at ∼452 nm, CIE coordinates (Commission International de L’Eclairage) of (0.15, 0.11) and a maximum external quantum efficiency (EQE) of 7.3%. The integrated OLED–UVOPD based on PPIAn2N achieves a detectivity of 2.53 × 1012 Jones, a switching ratio of 4.57 × 104, a turn-on voltage of 3 V and a maximum power efficiency of 6.3 lm W−1. Our work highlights the application of integrated multifunctional devices in the deep-blue emission zone.
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18904
SCI Journal Division of the Chinese Academy of Sciences
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工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.70 88 Science Citation Index Science Citation Index Expanded Not
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